Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
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Properties
IUPAC Name |
methyl 3-[[2-[2-[(4-fluorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S3/c1-28-20(25)19-16(10-11-29-19)22-18(24)12-30-17-5-3-2-4-15(17)23-31(26,27)14-8-6-13(21)7-9-14/h2-11,23H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYFFUKRJBUNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115078 | |
| Record name | Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477869-08-2 | |
| Record name | Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, a thiophene derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C22H19FN4O9S
- Molecular Weight : 566.5 g/mol
- IUPAC Name : 2-[[3-[(4-fluorophenyl)sulfonylcarbamoylamino]phenyl]sulfonyl-[(4-nitrophenyl)methyl]amino]acetic acid
The compound features a complex structure with multiple functional groups that contribute to its biological activity, particularly its interactions with cellular pathways.
Research indicates that thiophene derivatives, including this compound, exhibit anti-cancer properties through various mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. A study highlighted that it triggers phosphatidylserine externalization and mitochondrial depolarization, leading to cell death via intrinsic apoptotic pathways .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can damage cellular components and promote apoptosis in cancer cells .
- Kinase Inhibition : The compound has been linked to the inhibition of specific kinases involved in cancer cell proliferation and survival, further enhancing its anti-cancer efficacy .
In Vitro Studies
A significant study evaluated the cytotoxic effects of this thiophene derivative on various cancer cell lines, including acute lymphoblastic leukemia (ALL) and lymphoma cells. The results demonstrated:
- Cell Line Sensitivity : The CCRF-CEM cell line exhibited potent sensitivity to the compound, with low micromolar concentrations effectively inducing cell death after 48 hours .
- Comparative Efficacy : The compound was compared against other known anti-cancer agents, showcasing superior efficacy in certain assays.
Data Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM (ALL) | 5 | Apoptosis induction via ROS generation |
| HL-60 (Leukemia) | 8 | Kinase inhibition |
| A549 (Lung Carcinoma) | 12 | Mitochondrial depolarization |
Study 1: Acute Lymphoblastic Leukemia
In a controlled laboratory setting, researchers treated CCRF-CEM cells with varying concentrations of the compound. The findings indicated:
- Significant Reduction in Viability : A dose-dependent decrease in cell viability was observed.
- Mechanistic Insights : Further analysis revealed that the compound activated caspase pathways, confirming its role in apoptosis induction.
Study 2: Broad Spectrum Activity
Another investigation focused on the compound's activity across different cancer types, including breast and prostate cancers. Results indicated:
- Inhibition of Tumor Growth : In vivo models demonstrated reduced tumor size when treated with the compound.
- Synergistic Effects : When combined with existing chemotherapy agents, enhanced anti-tumor effects were noted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
